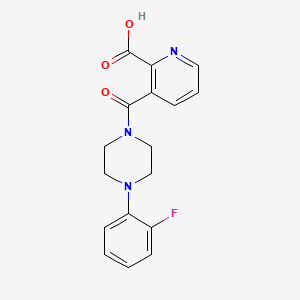

![molecular formula C24H21N3O5S2 B2515573 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 387883-19-4](/img/structure/B2515573.png)

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used as scaffolds in medicinal chemistry and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

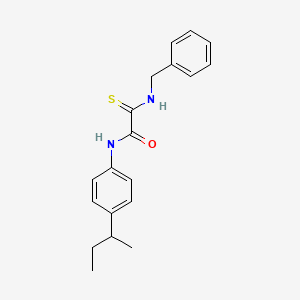

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole ring. The crystal structure of similar compounds has been determined , but specific information for “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide” is not available.Aplicaciones Científicas De Investigación

Excited State Hydrogen Bond and Proton Transfer Studies

This compound is used in the study of excited state hydrogen bonds and proton transfers. The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically using this compound . The computed absorption and fluorescence emission spectra of the compound are in agreement with the experimental peak values .

Transfer Hydrogenation of Ketones

The compound has been used in the transfer hydrogenation of ketones. Reactions of the compound with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors afforded the respective organo-carboxamide ruthenium (II) complexes . These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

Synthesis of Difluoroboron Complexes

The compound has been used in the synthesis of difluoroboron complexes. Two aromatic imidazole-functionalized ligands and their difluoroboron complexes were successfully synthesized by linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol via Suzuki-Miyaura cross-coupling reaction .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with various proteins and enzymes, influencing their activity .

Mode of Action

It’s known that the benzo[d]thiazol-2-yl moiety in similar compounds plays a crucial role in their biological activity . The interaction of the compound with its targets could lead to changes in the targets’ conformation or activity, thereby influencing the biochemical pathways they are involved in .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been found to be favorable .

Result of Action

Similar compounds have been reported to exhibit antibacterial activity, indicating that they may inhibit the growth and proliferation of bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S2/c28-21-10-7-17(15-19(21)24-26-20-3-1-2-4-22(20)33-24)25-23(29)16-5-8-18(9-6-16)34(30,31)27-11-13-32-14-12-27/h1-10,15,28H,11-14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQCOFWKOHTQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)